Hafnium titanium oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hafnium titanium oxide is a compound that combines the elements hafnium and titanium with oxygen. This compound is known for its unique properties, including high dielectric constant, high thermal stability, and excellent chemical resistance. These characteristics make it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hafnium titanium oxide can be synthesized through several methods, including:

Sol-Gel Method: This involves the hydrolysis and condensation of metal alkoxides, such as hafnium and titanium alkoxides, in a solution. The resulting gel is then dried and calcined to form the oxide.

Hydrothermal Synthesis: This method involves reacting hafnium and titanium precursors in an aqueous solution at high temperatures and pressures. This process can produce nanoparticles with controlled sizes and shapes.

Chemical Vapor Deposition (CVD): In this method, hafnium and titanium precursors are vaporized and then reacted with oxygen in a high-temperature chamber to form a thin film of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale sol-gel or hydrothermal processes. These methods are scalable and can produce high-purity materials suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Hafnium titanium oxide undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxides.

Reduction: It can be reduced to lower oxidation states using reducing agents like hydrogen or carbon monoxide.

Substitution: Hafnium and titanium atoms in the oxide lattice can be substituted with other metal atoms to modify the material’s properties.

Common Reagents and Conditions

Oxidation: Oxygen or ozone at high temperatures.

Reduction: Hydrogen gas or carbon monoxide at elevated temperatures.

Substitution: Metal salts or organometallic compounds in a suitable solvent.

Major Products Formed

Oxidation: Higher oxides of hafnium and titanium.

Reduction: Lower oxides or elemental hafnium and titanium.

Substitution: Doped this compound with modified properties.

Scientific Research Applications

Hafnium titanium oxide has a wide range of scientific research applications, including:

Electronics: Used as a high-k dielectric material in semiconductor devices to improve performance and reduce power consumption.

Catalysis: Acts as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.

Biomedical Applications: Investigated for use in drug delivery systems and as a component in bioactive coatings for implants.

Energy Storage: Utilized in the development of advanced batteries and supercapacitors due to its high dielectric constant and stability.

Mechanism of Action

The mechanism by which hafnium titanium oxide exerts its effects depends on its application:

In Electronics: The high dielectric constant of this compound allows it to store more charge, making it an effective material for capacitors and other electronic components.

In Catalysis: The compound provides active sites for chemical reactions, facilitating the conversion of reactants to products.

In Biomedical Applications: Its biocompatibility and stability make it suitable for use in medical devices and drug delivery systems.

Comparison with Similar Compounds

Hafnium titanium oxide can be compared with other similar compounds, such as:

Zirconium Titanium Oxide: Similar in structure and properties but with slightly different chemical behavior due to the presence of zirconium instead of hafnium.

Titanium Oxide: Known for its photocatalytic properties, titanium oxide is widely used in applications like solar cells and environmental remediation.

Conclusion

This compound is a versatile compound with a wide range of applications in electronics, catalysis, biomedical fields, and energy storage. Its unique properties, such as high dielectric constant and thermal stability, make it a valuable material for scientific research and industrial use.

Properties

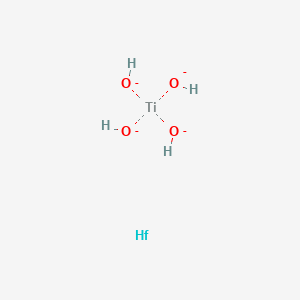

Molecular Formula |

H4HfO4Ti-4 |

|---|---|

Molecular Weight |

294.38 g/mol |

IUPAC Name |

hafnium;titanium;tetrahydroxide |

InChI |

InChI=1S/Hf.4H2O.Ti/h;4*1H2;/p-4 |

InChI Key |

IQLBAKODPPKIOC-UHFFFAOYSA-J |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[Ti].[Hf] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid](/img/structure/B13818346.png)

![(R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)

![Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-](/img/structure/B13818367.png)

![2-[2-[(3-Ethyl-5-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-1-(3-sulfopropyl)naphtho[1,2-d]thiazolium hydroxide,inner salt](/img/structure/B13818393.png)

![N-[(Piperazin-1-yl)methyl]acetamide](/img/structure/B13818400.png)